molecular formula C15H21N5O4 B14243744 2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]- CAS No. 393056-58-1

2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-

Cat. No.: B14243744
CAS No.: 393056-58-1
M. Wt: 335.36 g/mol
InChI Key: ZUVRHDDJNWYJIW-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]-: is a compound known for its versatile applications in coordination chemistry and its role as a ligand for transition metals. This compound is characterized by its ability to form stable complexes with metals such as copper and nickel, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diaminopyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is used as a ligand in coordination chemistry.

Biology: The compound has been explored for its potential biological activities, including its role in facilitating ion transport across cell membranes. This property makes it a candidate for research in drug delivery and therapeutic applications .

Medicine: In medicine, the compound’s ability to form complexes with metals is investigated for potential use in diagnostic imaging and as therapeutic agents. Its role in disrupting cellular ion homeostasis is of particular interest in cancer research .

Industry: Industrially, the compound is used in the preparation of molecular turnstiles and other advanced materials. Its coordination properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal ions, enabling them to participate in various chemical reactions. The compound’s tridentate ligand structure allows it to form stable complexes, which can then interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxamide: A simpler form of the compound without the acetylaminoethyl groups.

    2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of 2,6-Pyridinedicarboxamide derivatives.

    2,6-Diaminopyridine: Another precursor used in the synthesis of the compound

Uniqueness: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

393056-58-1

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

2-N,6-N-bis(2-acetamidoethyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C15H21N5O4/c1-10(21)16-6-8-18-14(23)12-4-3-5-13(20-12)15(24)19-9-7-17-11(2)22/h3-5H,6-9H2,1-2H3,(H,16,21)(H,17,22)(H,18,23)(H,19,24)

InChI Key

ZUVRHDDJNWYJIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=NC(=CC=C1)C(=O)NCCNC(=O)C

Origin of Product

United States

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